![molecular formula C17H9ClFN3O2S2 B2430874 7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111062-51-1](/img/no-structure.png)

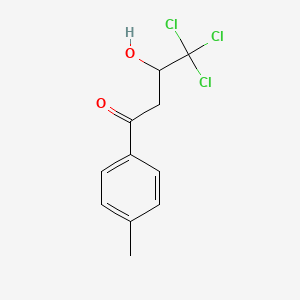

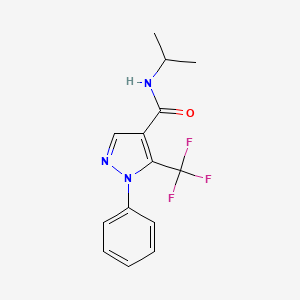

7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention due to their wide range of biological activities . They are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules .

Synthesis Analysis

The synthesis of quinazoline derivatives has been a subject of interest in medicinal chemistry. For instance, quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air .Molecular Structure Analysis

The molecular structure of quinazoline derivatives plays a critical role in their biological activity. The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis

Quinazoline derivatives have been found to be active against various human cancer cell lines . The most potent derivative, with a nitrophenyl substituent and a rigid cyclic system -OCH 2 CH 2 - on the quinazoline ring, exhibited 100-fold higher cytotoxicity, in comparison with erlotinib .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are largely determined by their molecular structure and the nature of their substituents .Applications De Recherche Scientifique

- Quinazoline derivatives have shown promise in bladder cancer therapy. Several approved antitumor drugs, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib, belong to this class . These compounds target specific molecular pathways, making them valuable tools in personalized medicine for bladder cancer treatment.

Anticancer Potential

Orientations Futures

Quinazoline derivatives continue to be a promising area of research in medicinal chemistry. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers . This ongoing research could lead to the development of more effective and safer therapeutic agents.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide' involves the condensation of 2-amino-3-fluorobenzoic acid with 2-chloro-4,5-dihydro-1H-thiazole-5-carboxylic acid, followed by cyclization and oxidation to form the desired compound.", "Starting Materials": [ "2-amino-3-fluorobenzoic acid", "2-chloro-4,5-dihydro-1H-thiazole-5-carboxylic acid", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium acetate", "Acetic acid", "Sodium borohydride", "Hydrogen peroxide", "Acetonitrile", "Dimethylformamide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: 2-amino-3-fluorobenzoic acid is reacted with thionyl chloride to form 2-chloro-3-fluorobenzoic acid.", "Step 2: 2-chloro-3-fluorobenzoic acid is reacted with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 3: The diazonium salt is then reacted with sodium acetate and acetic acid to form the corresponding azo compound.", "Step 4: The azo compound is then reduced with sodium borohydride to form the corresponding amine.", "Step 5: 2-chloro-4,5-dihydro-1H-thiazole-5-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 6: The amine and acid chloride are then condensed in the presence of dimethylformamide to form the corresponding amide.", "Step 7: The amide is then cyclized in the presence of sodium hydroxide to form the thiazoloquinazoline ring.", "Step 8: The thiazoloquinazoline ring is then oxidized with hydrogen peroxide to form the desired compound, 7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide.", "Step 9: The desired compound is then purified using a combination of ethyl acetate and methanol, followed by recrystallization from water." ] } | |

Numéro CAS |

1111062-51-1 |

Nom du produit |

7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide |

Formule moléculaire |

C17H9ClFN3O2S2 |

Poids moléculaire |

405.85 |

Nom IUPAC |

7-chloro-N-(3-fluorophenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

InChI |

InChI=1S/C17H9ClFN3O2S2/c18-8-4-5-12-11(6-8)15(23)21-14-13(26-17(25)22(12)14)16(24)20-10-3-1-2-9(19)7-10/h1-7H,(H,20,24)(H,21,23) |

SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-methylbenzamide hydrochloride](/img/structure/B2430793.png)

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one](/img/structure/B2430795.png)

![3'-(4-Fluorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2430799.png)

![3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2430801.png)

![2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2430807.png)

![N-(4-chlorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2430810.png)

![(E)-3-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2430811.png)

![(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2430814.png)